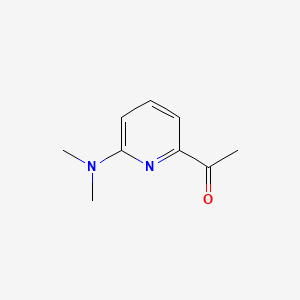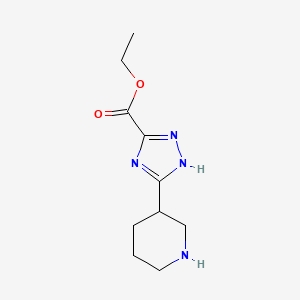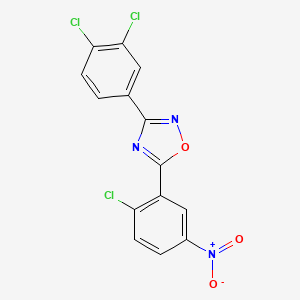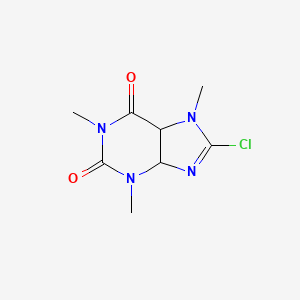
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a butyl group and a phenoxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides in the presence of a base.
Coupling with Phenoxypyridine: The final step involves coupling the piperidine derivative with 2-phenoxypyridine using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine
- 5-(1-Butylpiperidin-2-yl)-2-chloropyridine
- 5-(1-Butylpiperidin-2-yl)-2-bromopyridine
Uniqueness
5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is unique due to the presence of the phenoxypyridine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H26N2O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3 |
Clé InChI |
HSGGVSGDFKPCRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)

![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)





